11-Epicortisol

Descripción

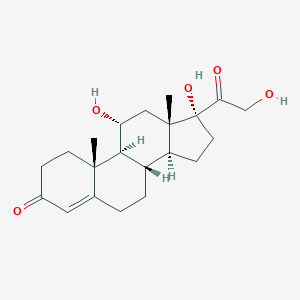

Structure

3D Structure

Propiedades

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858945 | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-35-8, 60103-17-5 | |

| Record name | 11-Epicortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-EPIHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

11-Epicortisol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Cortisol Epimer

This technical guide provides a comprehensive overview of 11-Epicortisol, a stereoisomer of cortisol. It is intended for researchers, scientists, and drug development professionals interested in the biochemistry, biological activity, and potential applications of this endogenous steroid. This document summarizes key physicochemical properties, explores its mechanism of action, details relevant experimental protocols, and visualizes its metabolic and signaling pathways.

Physicochemical Properties

This compound, also known as 11α-hydroxycortisol, is a glucocorticoid steroid that differs from cortisol in the stereochemistry at the C-11 position. This structural alteration influences its biological activity and metabolic fate.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₀O₅ | N/A |

| Molecular Weight | 362.46 g/mol | N/A |

| CAS Number | 566-35-8 | N/A |

| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | N/A |

| Synonyms | 11α-Cortisol, Epi-cortisol, 11-Epihydrocortisone | N/A |

| Physical State | Solid | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | N/A |

Biological Activity and Mechanism of Action

| Biological Effect | Description | Notes |

| Glucocorticoid Activity | Exhibits weak glucocorticoid activity. It can bind to the glucocorticoid receptor (GR), but with lower affinity than cortisol. | The altered stereochemistry at the C-11 position likely hinders optimal binding to the GR ligand-binding domain. |

| Anti-inflammatory Effects | Possesses anti-inflammatory properties, characteristic of glucocorticoids. | The precise mechanisms and potency relative to cortisol are not well-defined. |

| Metabolic Regulation | Influences carbohydrate metabolism and is implicated in the stress response. | Its role is intertwined with the broader glucocorticoid signaling network. |

| Modulation of 11β-HSD | Acts as a substrate and potential inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert active and inactive glucocorticoids. | Its interaction with 11β-HSD1 and 11β-HSD2 can modulate local glucocorticoid concentrations in tissues. |

| Effects on DNA and RNA Synthesis | In certain cell types, such as ACTH-secreting pituitary tumor cells, this compound has been shown to suppress RNA synthesis while stimulating DNA synthesis.[1] | This suggests a complex and cell-type-specific role in regulating gene expression and cell proliferation.[1] |

Signaling Pathway of this compound

The biological effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. Upon entering the cell, it can bind to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex can bind to glucocorticoid response elements (GREs) on DNA to regulate the transcription of target genes.

Experimental Protocols

Detailed experimental protocols specifically optimized for this compound are scarce in the literature. However, standard protocols for related steroids can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through chemical or biological methods. A common chemical approach involves the stereoselective reduction of an 11-keto group of a cortisol precursor.

Example Chemical Synthesis Workflow:

Note: The choice of reducing agent in Step 3 is critical for achieving the desired 11α-hydroxyl configuration. Biotransformation using specific microbial strains or purified enzymes can also be employed for this stereoselective hydroxylation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of this compound from biological matrices or reaction mixtures.

Methodology:

-

Sample Preparation:

-

Liquid Samples (e.g., plasma, urine): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the steroids.

-

Cell Culture Media/Lysates: Precipitate proteins with a solvent like acetonitrile, centrifuge, and collect the supernatant.

-

Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is commonly employed. The exact gradient will depend on the specific steroids being separated.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 240-254 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of purified this compound to enable quantification.

-

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of this compound for the glucocorticoid receptor. A competitive binding assay is a common approach.

Methodology:

-

Preparation of Cytosolic Extract:

-

Homogenize cells or tissues known to express the glucocorticoid receptor in a suitable buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, collecting the supernatant which contains the cytosolic receptors.

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of the cytosolic extract with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled dexamethasone).

-

-

Separation of Bound and Free Ligand:

-

After incubation to equilibrium, add dextran-coated charcoal to adsorb the unbound radioligand.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, which can be used to calculate the binding affinity (Ki).

-

Workflow for a Glucocorticoid Receptor Binding Assay:

Potential Applications and Future Directions

The study of this compound holds potential in several areas of research and drug development:

-

Intermediate in Steroid Synthesis: It serves as a crucial intermediate in the synthesis of various therapeutic corticosteroids.

-

Biomarker of Adrenal Function: The levels of this compound and its metabolites may serve as biomarkers for certain adrenal disorders or enzymatic deficiencies.

-

Tool for Endocrinology Research: Understanding its interactions with receptors and enzymes helps to elucidate the complexities of steroid metabolism and signaling.

Further research is needed to fully characterize the pharmacological profile of this compound, including quantitative measures of its biological activity and its potential therapeutic or diagnostic applications. The development of specific antibodies and analytical reagents for this compound would greatly facilitate these efforts. As there are no dedicated clinical studies on this compound, its direct clinical relevance remains to be established.

References

11-Epicortisol chemical structure and properties

An In-depth Technical Guide to 11-Epicortisol: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a stereoisomer of the primary glucocorticoid cortisol, is an endogenous steroid that plays a nuanced role in endocrine signaling and metabolism. While less potent than cortisol, its presence and activity, particularly its interaction with key enzymes and receptors, make it a molecule of significant interest in endocrinology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed tables of quantitative data, descriptions of relevant experimental methodologies, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of this unique steroid.

Chemical Structure and Identification

This compound, also known as 11α-hydroxycortisol, is a C21 steroid characterized by the pregnane skeleton. Its structure is identical to that of cortisol, with the exception of the stereochemistry at the C-11 position, where the hydroxyl group is in the alpha (α) orientation instead of the beta (β) orientation found in cortisol. This seemingly minor structural change has significant implications for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [1][2] |

| CAS Number | 566-35-8 | [1][2] |

| PubChem CID | 229860 | [2] |

| Chemical Formula | C₂₁H₃₀O₅ | [1][2] |

| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | [1] |

| InChI Key | JYGXADMDTFJGBT-MKIDGPAKSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological interactions. While some specific experimental data for this compound are scarce, properties can be inferred from its structure and data from its epimer, cortisol.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Citation |

| Molecular Weight | 362.46 g/mol | This compound | [1] |

| Melting Point | 217-220 °C (with decomposition) | Cortisol (epimer) | [3][4] |

| Boiling Point | 566.4 °C at 760 mmHg | This compound | [1] |

| Density | 1.28 g/cm³ | This compound | [1] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Inferred from Cortisol and Corticosterone |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the microbial 11α-hydroxylation of a suitable steroid precursor, such as 11-deoxycortisol (Reichstein's Substance S). This biotransformation is a key step that introduces the hydroxyl group at the C-11 position with the desired alpha stereochemistry.

Experimental Workflow: Microbial Synthesis of this compound

A general protocol involves:

-

Culturing: A microorganism known for 11α-hydroxylation, such as certain species of Aspergillus or Rhizopus, is cultured in a suitable nutrient medium.

-

Substrate Addition: 11-Deoxycortisol is added to the culture.

-

Biotransformation: The culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of the substrate to this compound.

-

Extraction: The product is extracted from the culture medium using an organic solvent.

-

Purification: The extracted this compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[5]

Analytical Quantification

The quantification of this compound, often in the presence of its isomer cortisol, requires a highly specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.

Experimental Workflow: HPLC-MS/MS Quantification of this compound

A typical HPLC method for steroid analysis that can be adapted for this compound would involve:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at approximately 240-250 nm or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[6][7][8]

Biological Activity and Signaling Pathways

This compound exhibits weak glucocorticoid activity compared to cortisol. Its biological effects are primarily mediated through its interaction with the glucocorticoid receptor (GR) and its role as a substrate and potential inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.

Glucocorticoid Receptor Signaling

Like cortisol, this compound can bind to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions. However, the binding affinity of this compound for the GR is lower than that of cortisol, resulting in a weaker downstream signal.

Signaling Pathway: Glucocorticoid Receptor Activation

Interaction with 11β-Hydroxysteroid Dehydrogenases

The 11β-HSD enzymes are crucial in regulating the intracellular concentration of active glucocorticoids. There are two main isoforms:

-

11β-HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol.

-

11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone.

This compound can act as a substrate for these enzymes and may also function as a competitive inhibitor, particularly of 11β-HSD1. This inhibition can reduce the local production of cortisol in tissues where 11β-HSD1 is highly expressed, such as the liver and adipose tissue.

Logical Relationship: this compound and 11β-HSD Activity

Role in Research and Drug Development

This compound serves as a valuable tool in several areas of research:

-

Endocrinology: Studying the metabolism and activity of this compound helps to elucidate the complex regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the tissue-specific actions of glucocorticoids.

-

Pharmacology: As a weak agonist and potential enzyme inhibitor, this compound can be used as a probe to study the structure-activity relationships of glucocorticoid receptor ligands and 11β-HSD inhibitors.

-

Drug Development: The development of selective 11β-HSD1 inhibitors is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Understanding the interaction of endogenous steroids like this compound with this enzyme is crucial for the design and evaluation of such drugs.

Conclusion

This compound, though less potent than its β-epimer, is an important endogenous steroid with distinct biological activities. Its unique interaction with the glucocorticoid receptor and 11β-hydroxysteroid dehydrogenases highlights the subtlety and complexity of steroid hormone signaling. Further research into the synthesis, metabolism, and precise molecular mechanisms of action of this compound will undoubtedly provide valuable insights into endocrine physiology and may pave the way for novel therapeutic interventions.

References

- 1. Buy this compound | 566-35-8 [smolecule.com]

- 2. This compound | C21H30O5 | CID 229860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]

- 6. Improved HPLC method for simultaneous analysis of cortisol, 11-deoxycortisol, prednisolone, methylprednisolone, and dexamethasone in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An HPLC method for the determination of the free cortisol/cortisone ratio in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Epicortisol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Biological Role of 11-Epicortisol in Endocrinology

Abstract

This compound, the 11α-hydroxyepimer of cortisol, is an endogenous steroid that has historically received less attention than its potent glucocorticoid counterpart. However, emerging research is beginning to shed light on its unique biological roles and potential significance in endocrinology. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its synthesis, metabolism, physiological effects, and analytical measurement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing steroid. We will delve into its interactions with glucocorticoid and mineralocorticoid receptors, its metabolic fate, and its potential as a biomarker in various physiological and pathological states.

Introduction

This compound, also known as 11α-cortisol, is a stereoisomer of cortisol, the primary glucocorticoid in humans. The key structural difference lies in the orientation of the hydroxyl group at the C11 position, which is in the alpha (α) position in this compound, as opposed to the beta (β) position in cortisol. This seemingly minor change in stereochemistry has significant implications for its biological activity. While generally considered less potent than cortisol, this compound is not merely an inactive metabolite but possesses its own distinct biological properties. This guide aims to synthesize the available scientific literature to provide a detailed understanding of the role of this compound in endocrinology.

Synthesis and Metabolism

The precise biosynthetic pathway of this compound is not as well-defined as that of cortisol. While the primary steroidogenic pathway from cholesterol leads to the formation of cortisol with its 11β-hydroxyl group, the origin of this compound is thought to be through a secondary metabolic route.

Putative Synthesis Pathway

The prevailing hypothesis is that this compound is formed from the reduction of cortisone, the 11-keto metabolite of cortisol. This conversion would be catalyzed by a stereospecific 11-ketosteroid reductase. While 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is well-known for its reductase activity in converting cortisone to cortisol (11β-hydroxy), the existence and identity of an enzyme that specifically produces the 11α-epimer is an area of active investigation.

Caption: Putative synthesis pathway of this compound.

Metabolism

Once formed, this compound is a substrate for hydroxysteroid dehydrogenases. The primary metabolic pathway involves its oxidation back to an 11-keto form.

-

Oxidation by 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): 11β-HSD2, the "gatekeeper" of the mineralocorticoid receptor, is a unidirectional dehydrogenase that converts active glucocorticoids to their inactive 11-keto metabolites. It is plausible that this compound is also a substrate for this enzyme, being converted to 11-epicortisone. However, the kinetics of this reaction compared to the oxidation of cortisol are not well-established.

Further metabolism of this compound and its metabolites likely follows the general pathways of steroid degradation, including A-ring reduction and conjugation for urinary excretion.

Caption: Proposed metabolic pathway of this compound.

Biological Activity and Physiological Role

The biological activity of this compound is primarily defined by its interaction with the glucocorticoid and mineralocorticoid receptors. Due to the alpha-orientation of the 11-hydroxyl group, its binding affinity and subsequent agonist activity are significantly lower than that of cortisol.

Interaction with Glucocorticoid and Mineralocorticoid Receptors

Table 1: Qualitative Comparison of Receptor Binding Affinity

| Steroid | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity |

| Cortisol | High | High |

| Aldosterone | Low | High |

| This compound | Low | Very Low (presumed) |

Physiological and Pathophysiological Roles

Despite its lower potency, this compound may still exert physiological effects, particularly in microenvironments where its local concentration is elevated or in conditions of cortisol excess.

-

Weak Glucocorticoid Effects: this compound has been shown to possess some anti-inflammatory properties and can influence carbohydrate metabolism, albeit to a much lesser extent than cortisol.

-

Antagonistic Properties: In some contexts, this compound may act as a partial agonist or even an antagonist at the glucocorticoid receptor, potentially modulating the effects of the more potent cortisol.

-

Feedback Regulation of the HPA Axis: One intriguing study demonstrated that a combination of this compound and 17α-hydroxyprogesterone could block the delayed negative feedback of glucocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis. This suggests a potential role in fine-tuning the stress response.

-

Cell Proliferation: In contrast to cortisol, which suppresses DNA synthesis in pituitary tumor cells, this compound has been observed to have a stimulatory effect. This highlights a specific and distinct biological action of this epimer.

Caption: Modulation of HPA axis feedback by this compound.

Quantitative Data

A significant challenge in the study of this compound is the limited availability of quantitative data. The following tables summarize the currently known, albeit sparse, information. Further research is needed to establish definitive values.

Table 2: Receptor Binding and Enzyme Kinetics (Qualitative/Inferred)

| Parameter | Value | Comments |

| Glucocorticoid Receptor (GR) Binding | ||

| Relative Binding Affinity (vs. Dexamethasone) | Not Reported | Expected to be significantly lower than cortisol. |

| Mineralocorticoid Receptor (MR) Binding | ||

| Relative Binding Affinity (vs. Aldosterone) | Not Reported | Presumed to be very low. |

| Enzyme Kinetics (11β-HSD2) | ||

| Km (for this compound) | Not Reported | Likely a substrate, but affinity is unknown. |

| Vmax (for this compound) | Not Reported |

Table 3: Concentrations in Biological Fluids (Data currently unavailable)

| Biological Fluid | Condition | Concentration Range |

| Plasma | Healthy Adults | Not Reported |

| Cushing's Syndrome | Not Reported | |

| Adrenal Insufficiency | Not Reported | |

| Urine (24h) | Healthy Adults | Not Reported |

| Cushing's Syndrome | Not Reported | |

| Adrenal Insufficiency | Not Reported |

Experimental Protocols

The accurate measurement and study of this compound require sensitive and specific analytical techniques. This section provides an overview of key experimental protocols.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of steroids in biological matrices.

Protocol: LC-MS/MS for Steroid Profiling in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard mix containing deuterated analogs of the steroids of interest (including a deuterated standard for this compound if available).

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform liquid-liquid extraction with a non-polar solvent (e.g., methyl tert-butyl ether) to further purify the steroid fraction.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic modifier like methanol or acetonitrile. The gradient should be optimized to achieve baseline separation of this compound from its isomers, particularly cortisol.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for this compound and its internal standard. This involves selecting a specific precursor ion and one or more product ions.

-

Caption: Workflow for LC-MS/MS analysis of this compound.

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are used to determine the affinity of a ligand for its receptor.

Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation:

-

Prepare a cytosolic fraction containing the glucocorticoid or mineralocorticoid receptor from a suitable cell line or tissue known to express the receptor.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-dexamethasone for GR).

-

Add increasing concentrations of the unlabeled competitor ligand (this compound).

-

Include control wells with no competitor (total binding) and wells with a large excess of an unlabeled high-affinity ligand (non-specific binding).

-

-

Incubation and Separation:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.

-

-

Detection and Analysis:

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is an emerging player in the complex world of steroid endocrinology. While its lower potency compared to cortisol has led to it being overlooked, its distinct biological activities, including its potential role in HPA axis feedback and cell proliferation, warrant further investigation. The development of more sensitive and specific analytical methods will be crucial for accurately determining its physiological concentrations and elucidating its role in health and disease. Future research should focus on:

-

Definitive quantification of this compound in various biological fluids in healthy and diseased populations.

-

Elucidation of the specific enzymatic pathways responsible for its synthesis and metabolism.

-

Detailed characterization of its binding kinetics and functional activity at the glucocorticoid and mineralocorticoid receptors.

-

Investigation of its potential as a biomarker for endocrine disorders and its utility as a therapeutic target.

A deeper understanding of this compound will undoubtedly provide new insights into the nuanced regulation of the endocrine system and may open up new avenues for drug development.

11-Epicortisol: A Stereoisomer of Cortisol - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, is a critical regulator of a vast array of physiological processes, including metabolism, immune response, and stress homeostasis.[1] Its biological activity is mediated primarily through binding to the glucocorticoid receptor (GR). The stereochemistry of the cortisol molecule is paramount to its function, and even subtle changes in its three-dimensional structure can have profound effects on its biological activity. This technical guide provides a comprehensive overview of 11-Epicortisol, the 11α-hydroxy epimer of cortisol, a naturally occurring stereoisomer with distinct biochemical and physiological properties.[2] Understanding the nuances of this compound is crucial for researchers in endocrinology, pharmacology, and drug development, as its presence can influence the measurement of cortisol and potentially modulate glucocorticoid signaling.

Physicochemical Properties

Cortisol and this compound share the same chemical formula (C21H30O5) and molecular weight (362.46 g/mol ) but differ in the spatial orientation of the hydroxyl group at the C11 position of the steroid nucleus.[2][3] This seemingly minor structural alteration leads to significant differences in their biological activities.

| Property | Cortisol (11β-hydroxy) | This compound (11α-hydroxy) | Reference |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | [2] |

| CAS Number | 50-23-7 | 566-35-8 | [2] |

| Molecular Formula | C21H30O5 | C21H30O5 | [2][3] |

| Molecular Weight | 362.46 g/mol | 362.46 g/mol | [2][3] |

Biochemical and Physiological Differences

The primary determinant of glucocorticoid action is the affinity of the steroid for the glucocorticoid receptor. While cortisol is a potent agonist, this compound exhibits significantly lower binding affinity for the GR.[3] This reduced affinity translates to attenuated glucocorticoid activity.

Glucocorticoid Receptor Binding

| Steroid | Binding Affinity (Kd) | Cell/System Type | Reference |

| Cortisol | 17.5 ± 1.7 nmol/L | Human Mononuclear Leukocytes | [4] |

| This compound | Data not available | - | - |

| Dexamethasone (for comparison) | 5.7 ± 0.3 nmol/L | Human Mononuclear Leukocytes | [4] |

Metabolism by 11β-Hydroxysteroid Dehydrogenases (11β-HSD)

The interconversion of active cortisol and inactive cortisone is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which exist in two main isoforms.[5] 11β-HSD1 predominantly acts as a reductase, converting cortisone to cortisol, while 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone.[5] The metabolism of this compound by these enzymes is an area requiring more detailed investigation, as it would influence the local availability of active glucocorticoids.

| Enzyme | Substrate | Kinetic Parameters (Km, Vmax) | Reference |

| 11β-HSD1 | Cortisone | Km: 0.3 µM (human liver) | [6] |

| Cortisol | Km: 2.1 µM (human liver) | [6] | |

| This compound | Data not available | - | |

| 11β-HSD2 | Cortisol | Apparent Km: 137 nmol/l (cultured primary cytotrophoblast) | [7] |

| This compound | Data not available | - |

Note: Specific kinetic data for this compound with 11β-HSD isoforms are lacking and represent a key area for future research.

Physiological Concentrations

Cortisol levels in biological fluids are well-characterized and follow a diurnal rhythm.[8][9] Concentrations of this compound are generally much lower, though they can be elevated in certain pathological conditions.

| Analyte | Matrix | Physiological Concentration Range | Pathological Concentration Range | Reference |

| Cortisol | Plasma | Morning: 134 ± 54 µg/L | Cushing's Syndrome: Persistently elevated | [8] |

| Saliva | Morning: ~3 nmol/L | Supraphysiological after 20mg hydrocortisone | [10] | |

| Urine | Varies with collection time | Supraphysiological after 20mg hydrocortisone | [10] | |

| This compound | Plasma | Data not readily available | Potentially elevated in adrenal disorders | [11][12] |

| Urine | Data not readily available | - | - |

Experimental Protocols

Accurate measurement and differentiation of cortisol and this compound are essential for research and clinical diagnostics. The structural similarity of these epimers presents an analytical challenge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Paneling

LC-MS/MS is the gold standard for the simultaneous quantification of multiple steroids due to its high specificity and sensitivity.[13]

Objective: To resolve and quantify cortisol and this compound in human serum.

Methodology:

-

Sample Preparation:

-

To 250 µL of serum, add an internal standard mixture containing deuterated analogs of the steroids of interest.

-

Perform protein precipitation with a suitable organic solvent (e.g., methanol).

-

Follow with liquid-liquid extraction using a solvent such as methyl tert-butyl ether to isolate the steroids.[13]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating the steroid isomers.[14]

-

Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.[14] A slow gradient is crucial for resolving the isobars.[14]

-

Flow Rate: A constant flow rate of around 0.4 mL/min is common.[14]

-

-

MS/MS Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is often employed for steroid analysis.[14]

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for cortisol and this compound should be optimized for maximum sensitivity and specificity.

-

Workflow Diagram:

Caption: Workflow for LC-MS/MS analysis of cortisol and this compound.

Glucocorticoid Receptor Binding Assay

Competitive radioligand binding assays are used to determine the binding affinity of unlabeled ligands, such as this compound, to the glucocorticoid receptor.[15]

Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.

Methodology:

-

Reagent Preparation:

-

Prepare a source of glucocorticoid receptors (e.g., cytosol from cells expressing the receptor).

-

Prepare a radiolabeled ligand with high affinity for the GR (e.g., [3H]-dexamethasone).

-

Prepare a series of dilutions of unlabeled cortisol (as a positive control) and this compound.

-

-

Assay Incubation:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (cortisol or this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters that trap the receptor-ligand complexes.[16]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[15]

-

Workflow Diagram:

References

- 1. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cortisol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma, salivary and urinary cortisol levels following physiological and stress doses of hydrocortisone in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overview of the 2022 WHO Classification of Adrenal Cortical Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synnovis.co.uk [synnovis.co.uk]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Discovery and History of 11-Epicortisol

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Epicortisol, also known as 11α-hydroxycortisol, is the C-11 epimer of the primary glucocorticoid hormone, cortisol. This structural isomer, while less potent than cortisol, plays a significant role in steroid metabolism and has garnered interest as a modulator of glucocorticoid signaling and a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of corticosteroid research in the mid-20th century. The pioneering work of Tadeus Reichstein in the 1930s and 1940s led to the isolation and structural elucidation of numerous steroids from adrenal extracts. While Reichstein's work primarily focused on biologically active corticosteroids like cortisol (initially termed "Substance F"), the groundwork was laid for the identification of their various isomers and metabolites.

A pivotal moment in the history of this compound was the discovery of microbial steroid transformations. In 1952, Durey Peterson and Herbert Murray at the Upjohn Company reported a groundbreaking fermentation process for the microbial 11α-oxygenation of steroids. Specifically, they demonstrated that common molds of the order Mucorales could introduce a hydroxyl group at the 11α-position of "Substance S" (11-Deoxycortisol). This biotransformation directly yielded 11α-hydrocortisone, which is synonymous with this compound. This discovery was significant as it provided a novel and efficient method for producing a cortisol epimer, opening avenues for studying its biological properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₃₀O₅ |

| Molecular Weight | 362.46 g/mol |

| CAS Number | 566-35-8 |

| Appearance | White to off-white solid |

| Melting Point | 228-232 °C |

| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and biotechnological methods.

Microbial 11α-Hydroxylation of 11-Deoxycortisol

This biotransformation method remains a highly efficient and stereospecific route for the synthesis of this compound.

Experimental Protocol: Microbial 11α-Hydroxylation

-

Microorganism and Culture Preparation:

-

Select a suitable microorganism known for 11α-hydroxylation, such as Aspergillus ochraceus or Rhizopus nigricans.

-

Prepare a spore suspension of the selected fungus.

-

Inoculate a suitable growth medium (e.g., potato dextrose broth) with the spore suspension and incubate at 25-28°C with shaking (150-200 rpm) for 24-48 hours to obtain a vegetative mycelial culture.

-

-

Biotransformation:

-

Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and mineral salts.

-

Inoculate the fermentation medium with the vegetative mycelial culture.

-

After a period of growth (typically 24 hours), add the substrate, 11-Deoxycortisol, dissolved in a water-miscible organic solvent (e.g., ethanol or dimethylformamide) to a final concentration of 0.5-1.0 g/L.

-

Continue the fermentation at 25-28°C with vigorous aeration and agitation for 48-96 hours.

-

-

Extraction and Purification:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture broth and the mycelium (after homogenization) with a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a solvent system such as chloroform-methanol or ethyl acetate-hexane.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

-

Recrystallize the purified this compound from a suitable solvent system (e.g., acetone-hexane) to obtain a crystalline solid.

-

Chemical Synthesis

Chemical synthesis of this compound typically involves the stereoselective reduction of an 11-keto group or the introduction of an 11α-hydroxyl group through a multi-step process.

Experimental Protocol: Chemical Synthesis via Reduction

-

Starting Material: 11-Dehydrocortisone (Cortisone).

-

Reduction:

-

Dissolve cortisone in a suitable solvent such as ethanol or tetrahydrofuran.

-

Add a reducing agent that favors the formation of the 11α-hydroxyl epimer, such as sodium borohydride under controlled conditions (low temperature).

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of acetic acid or water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting mixture of 11-epimers (cortisol and this compound) using column chromatography as described in the microbial synthesis protocol.

-

Biological Activity and Mechanism of Action

This compound exhibits weak glucocorticoid activity compared to cortisol. Its biological effects are primarily attributed to its interaction with the glucocorticoid receptor (GR) and its modulation of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Interaction with the Glucocorticoid Receptor

This compound can bind to the glucocorticoid receptor, albeit with a lower affinity than cortisol. This interaction can lead to the transactivation or transrepression of glucocorticoid-responsive genes, although to a lesser extent than cortisol.

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

-

Preparation of Cytosol:

-

Prepare a cytosolic fraction from a suitable tissue or cell line expressing the glucocorticoid receptor (e.g., rat liver, HeLa cells).

-

Homogenize the tissue or cells in a buffer containing protease inhibitors and centrifuge at high speed to pellet cellular debris and organelles. The supernatant represents the cytosolic fraction.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Add increasing concentrations of unlabeled competitor steroids (cortisol as a positive control, and this compound).

-

Add a constant amount of the cytosolic protein to each tube.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated as (IC₅₀ of cortisol / IC₅₀ of this compound) x 100.

-

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a bidirectional enzyme that primarily acts as a reductase in vivo, converting inactive cortisone to active cortisol. This compound can act as a substrate and a competitive inhibitor of 11β-HSD1.

Experimental Protocol: 11β-HSD1 Inhibition Assay

-

Enzyme Source:

-

Use a source of 11β-HSD1, such as human liver microsomes or a recombinant enzyme preparation.

-

-

Assay Conditions:

-

Prepare a reaction buffer containing a suitable pH (typically 7.4) and the cofactor NADPH.

-

Add the enzyme preparation to the buffer.

-

Add the substrate, cortisone (or a radiolabeled version for easier detection).

-

Add varying concentrations of the test inhibitor, this compound.

-

-

Reaction and Detection:

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solvent).

-

Separate the substrate (cortisone) from the product (cortisol) using HPLC or TLC.

-

Quantify the amount of cortisol formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) (%) (Cortisol = 100%) |

| Cortisol | 100 |

| This compound | ~10-20 |

| Dexamethasone | ~700-1000 |

Note: RBA values can vary depending on the experimental conditions and the source of the receptor.

Table 2: Inhibition of 11β-HSD1

| Compound | IC₅₀ (µM) |

| This compound | 5-15 |

| Carbenoxolone (non-selective inhibitor) | ~0.1-1 |

Note: IC₅₀ values can vary depending on the enzyme source and assay conditions.

Visualizations

Signaling Pathway

The following diagram illustrates the role of this compound in the context of the hypothalamic-pituitary-adrenal (HPA) axis and local glucocorticoid metabolism.

Caption: Role of this compound in the HPA axis and local glucocorticoid metabolism.

Experimental Workflow

The following diagram outlines the workflow for the microbial synthesis and purification of this compound.

Caption: Workflow for the microbial synthesis and purification of this compound.

Conclusion

This compound, while often overshadowed by its potent epimer, cortisol, represents an important molecule in the landscape of steroid biochemistry and pharmacology. Its discovery through microbial transformation highlighted the potential of biotechnology in steroid synthesis. As a weak glucocorticoid agonist and an inhibitor of 11β-HSD1, this compound continues to be a valuable tool for researchers investigating the nuances of glucocorticoid signaling and its role in metabolic and inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this area.

An In-Depth Technical Guide to the Synthesis of 11-Epicortisol in the Adrenal Glands

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis of 11-epicortisol, a stereoisomer of cortisol, within the adrenal glands. While not a primary product of adrenal steroidogenesis, the formation of this compound is an important consideration for researchers in endocrinology and drug development. This document details the enzymatic pathways, presents quantitative data, outlines experimental protocols for its study, and provides visualizations of the key processes.

Core Synthesis Pathway: A Branch of Cortisol Production

The synthesis of this compound is intrinsically linked to the production of cortisol, the primary glucocorticoid in humans. It is not the result of a distinct pathway but rather a minor byproduct stemming from the imperfect stereoselectivity of the key enzyme responsible for the final step of cortisol synthesis.

The established pathway for cortisol synthesis originates from cholesterol and proceeds through a series of enzymatic reactions primarily occurring in the zona fasciculata of the adrenal cortex. The immediate precursor to both cortisol and this compound is 11-deoxycortisol.

The critical enzymatic step is the 11β-hydroxylation of 11-deoxycortisol, catalyzed by the mitochondrial enzyme Steroid 11β-hydroxylase (CYP11B1) . While this enzyme is highly specific for introducing a hydroxyl group at the 11β-position to form cortisol, a low level of activity can result in the formation of the 11α-hydroxy epimer, which is this compound.

Therefore, the synthesis of this compound can be considered a minor branch of the main cortisol synthesis pathway, with the ratio of cortisol to this compound being determined by the stereoselectivity of CYP11B1.

Signaling and Logical Relationships

The synthesis of cortisol, and by extension this compound, is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) released from the pituitary gland stimulates the adrenal cortex, upregulating the expression and activity of steroidogenic enzymes, including CYP11B1.

Figure 1: HPA axis regulation of adrenal cortisol and this compound synthesis.

Quantitative Data

The formation of this compound is a minor event, and as such, its concentration in circulation and within the adrenal gland is significantly lower than that of cortisol. The precise ratio can vary depending on individual enzymatic characteristics and potential pathological conditions.

| Parameter | Substrate | Product(s) | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Notes |

| 11β-Hydroxylation | 11-Deoxycortisol | Cortisol | CYP11B1 | 0.5 - 2.0 | 100 - 500 | Apparent Km and Vmax can vary based on the experimental system (e.g., reconstituted enzymes, cell lysates, or adrenal mitochondria). |

| 11α-Hydroxylation | 11-Deoxycortisol | This compound | CYP11B1 | Not well characterized | Significantly lower than for cortisol formation | The kinetics of this minor reaction are not well-defined in the literature. |

Table 1: Enzyme Kinetics of 11-Deoxycortisol Conversion by CYP11B1.

Experimental Protocols

Studying the synthesis of this compound requires sensitive and specific analytical methods to differentiate it from the much more abundant cortisol.

Protocol 1: In Vitro Enzyme Assay for CYP11B1 Activity

This protocol describes an assay to measure the conversion of 11-deoxycortisol to cortisol and this compound using isolated adrenal mitochondria or recombinant CYP11B1.

1. Materials:

-

Adrenal mitochondria or recombinant human CYP11B1, adrenodoxin, and adrenodoxin reductase

-

11-Deoxycortisol (substrate)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile or ethyl acetate)

-

Internal standards (e.g., deuterated cortisol and deuterated this compound)

2. Procedure:

-

Prepare the reaction mixture containing assay buffer, the enzyme system (mitochondria or reconstituted enzymes), and NADPH.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 11-deoxycortisol to a final concentration in the low micromolar range.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution containing internal standards.

-

Vortex and centrifuge to precipitate proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Figure 2: Workflow for an in vitro CYP11B1 enzyme assay.

Protocol 2: LC-MS/MS Method for Separation and Quantification of Cortisol and this compound

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of cortisol and its epimer.

1. Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended for high-resolution separation. Phenyl-hexyl columns can also offer alternative selectivity.

-

Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Gradient: A shallow gradient is crucial for separating the epimers. For example, starting with a low percentage of the organic solvent and slowly increasing it over a run time of 10-15 minutes.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

2. Mass Spectrometry (MS) System:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for glucocorticoids.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Cortisol: e.g., m/z 363.2 → 121.1

-

This compound: e.g., m/z 363.2 → 121.1 (Note: As isomers, they have the same precursor and product ions; separation is dependent on chromatography).

-

Internal Standards (deuterated): Corresponding mass shifts are monitored.

-

-

-

Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

| Parameter | Typical Value/Condition |

| LC Column | C18 or Phenyl-Hexyl, ≤1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |

| Gradient | Shallow, e.g., 30-70% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive ESI |

| Detection Mode | MRM |

| Cortisol Transition | m/z 363.2 → 121.1 |

| This compound Transition | m/z 363.2 → 121.1 |

Table 2: Example LC-MS/MS Parameters for Cortisol and this compound Analysis.

Conclusion

The synthesis of this compound in the adrenal glands is not a primary steroidogenic pathway but rather a minor consequence of the catalytic action of CYP11B1 on 11-deoxycortisol. Understanding this process is crucial for accurately assessing adrenal function and for the development of specific inhibitors of cortisol synthesis. The experimental protocols outlined in this guide provide a framework for researchers to investigate the nuances of this compound formation and its potential physiological or pathological significance. Further research is warranted to fully elucidate the factors that may influence the stereoselectivity of CYP11B1 and the resulting ratio of cortisol to this compound.

The Enigmatic Presence of 11-Epicortisol: An In-Depth Technical Guide on its Natural Occurrence in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the current scientific understanding of 11-Epicortisol, the 11α-epimer of cortisol, and its natural occurrence in humans. While cortisol is a well-characterized glucocorticoid with profound physiological effects, its stereoisomer, this compound, remains largely enigmatic. This document synthesizes the limited available data on its potential biosynthesis, physiological relevance, and the analytical methodologies pertinent to its study. It is critical to note that direct evidence for the natural occurrence and physiological concentrations of this compound in human circulation or tissues is exceptionally scarce in published literature. The information presented herein is based on a comprehensive review of existing studies on cortisol metabolism and the few in vitro investigations that have utilized this compound.

Introduction to this compound

This compound, also known as 11α-cortisol, is a stereoisomer of cortisol, differing only in the spatial orientation of the hydroxyl group at the C11 position.[1] While cortisol possesses a β-hydroxyl group, this compound has an α-hydroxyl group. This seemingly minor structural variance can have significant implications for its biological activity, including its affinity for glucocorticoid and mineralocorticoid receptors and its susceptibility to enzymatic metabolism.

Putative Biosynthesis and Metabolism

The primary pathway for cortisol biosynthesis from cholesterol in the adrenal cortex is well-established. However, a specific enzymatic pathway for the synthesis of this compound has not been elucidated in humans. It is hypothesized that this compound could potentially be formed through the action of 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes, which are known to interconvert cortisol and cortisone.[2][3][4]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme predominantly acts as a reductase, converting inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue.[3][4] It is plausible that under certain conditions, 11β-HSD1 could exhibit minor epimerase activity, converting a small fraction of cortisol to this compound.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme primarily functions as a dehydrogenase, inactivating cortisol to cortisone, thereby protecting the mineralocorticoid receptor from excessive glucocorticoid stimulation.[3][4] It is unknown whether 11β-HSD2 can act on this compound or if it plays a role in its formation.

The metabolic fate of this compound in humans is also unknown. It is likely metabolized through pathways similar to cortisol, involving reduction of the A-ring and conjugation for urinary excretion.

Physiological and Pathophysiological Relevance (Based on In Vitro Studies)

Direct evidence for the physiological or pathophysiological roles of this compound in humans is lacking. However, a few in vitro studies have explored its effects, suggesting it may have biological activities that differ from cortisol.

One study investigated the effects of cortisol and this compound on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells.[1] The key findings were:

-

Cortisol: Suppressed both RNA and DNA synthesis.[1]

-

This compound: Also suppressed RNA synthesis but had a stimulatory effect on DNA synthesis.[1]

-

Combined Application: this compound antagonized the suppressive effects of cortisol on DNA synthesis when applied together.[1]

These findings suggest a high specificity of glucocorticoid receptors and that this compound might modulate cellular processes differently than cortisol.

Another study in rats demonstrated that a combination of 17α-hydroxyprogesterone and this compound could prevent the delayed feedback effect of natural and synthetic glucocorticoids on the stress response.[5] This suggests a potential role for this compound in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, although this has not been confirmed in humans.

Quantitative Data

To date, there are no published studies that report the quantitative levels of this compound in the plasma, urine, or any other biological fluid of healthy or diseased human subjects. The table below summarizes the lack of available data.

| Biological Matrix | Healthy Subjects | Subjects with Endocrine Disorders | Reference |

| Plasma/Serum | Not Reported | Not Reported | N/A |

| Urine | Not Reported | Not Reported | N/A |

| Saliva | Not Reported | Not Reported | N/A |

| Tissues | Not Reported | Not Reported | N/A |

Table 1: Summary of Quantitative Data for this compound in Humans

Experimental Protocols for Steroid Analysis

The analysis of steroid hormones typically involves extraction, chromatographic separation, and detection by mass spectrometry. While specific protocols for this compound are not established, the methodologies for cortisol and its metabolites can be adapted. The critical challenge lies in the chromatographic separation of the 11α and 11β epimers.

Sample Preparation

A generic workflow for the extraction of steroids from human plasma is outlined below.

Chromatographic Separation and Detection

The separation of cortisol and this compound requires highly specific chromatographic conditions due to their structural similarity.

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for steroid analysis.[6][7]

-

Column: A C18 column is commonly used for steroid separation.[8] However, achieving baseline separation of epimers may require specialized columns (e.g., chiral columns) or optimization of mobile phase composition, gradient, and temperature.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of steroids. Multiple reaction monitoring (MRM) is typically employed to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Key Experimental Considerations for this compound Analysis:

-

Chromatographic Resolution: The primary challenge is to develop an LC method that can resolve cortisol and this compound. This would likely involve extensive method development, including testing different stationary phases and mobile phase modifiers.

-

Reference Standards: Certified reference materials for this compound are essential for method development, validation, and accurate quantification.

-

Validation: Any developed method would need to be rigorously validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion and Future Directions

The natural occurrence of this compound in humans remains an open question. While its existence as a stereoisomer of cortisol is known, and in vitro studies suggest it may possess unique biological activities, there is a significant lack of evidence for its endogenous presence and physiological relevance in humans.

Future research in this area should focus on:

-

Development of Sensitive and Specific Analytical Methods: The foremost priority is the development of validated LC-MS/MS methods capable of separating and quantifying this compound in human biological fluids.

-

Screening of Human Samples: Once a reliable method is established, screening of plasma and urine samples from both healthy individuals and patients with various endocrine disorders is necessary to determine if this compound is naturally present and at what concentrations.

-

Investigation of Biosynthetic Pathways: In vitro studies using human adrenal tissues and recombinant 11β-HSD enzymes could help to elucidate whether this compound can be synthesized endogenously.

-

Elucidation of Biological Function: Further in vitro and potentially in vivo studies are required to understand the biological effects of this compound and its potential interactions with glucocorticoid and mineralocorticoid signaling pathways.

References

- 1. The effects of cortisol, this compound, and lysine vasopressin on DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The combination of 17 alpha-hydroxyprogesterone and this compound prevents the delayed feedback effect of natural and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum cortisol and 11 deoxycortisol by liquid chromatography: clinical studies and comparison with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Epicortisol and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Epicortisol, a stereoisomer of the primary glucocorticoid cortisol, is a naturally occurring steroid hormone. Its biological significance and metabolic fate, while less extensively studied than that of cortisol, are of growing interest in endocrinology and drug development. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, focusing on its metabolic pathways, analytical quantification methods, and inferred signaling mechanisms. Due to the limited direct research on this compound, much of the information presented herein is extrapolated from the well-established metabolic pathways of cortisol and other related steroids.

Biochemical Properties and Metabolism

This compound, also known as 11α-hydroxycortisol, differs from cortisol in the stereochemistry of the hydroxyl group at the C11 position. This structural alteration significantly influences its biological activity and metabolism.

The metabolism of this compound is presumed to follow a similar route to that of cortisol, primarily involving enzymatic conversions in the liver and peripheral tissues. The key enzymes implicated in this process are 11β-hydroxysteroid dehydrogenases (11β-HSDs) and A-ring reductases (5α- and 5β-reductases).

Metabolic Pathways

The metabolic cascade of this compound can be inferred as follows:

-

Interconversion with 11-Epicortisone: this compound is likely oxidized to its 11-keto form, 11-epicortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11-epicortisone can be reactivated to this compound by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This reversible reaction regulates the local availability of active this compound.

-

A-Ring Reduction: Both this compound and 11-epicortisone are anticipated to undergo reduction of the A-ring by 5α-reductase and 5β-reductase, leading to the formation of dihydro and subsequently tetrahydro metabolites.

-

Formation of Cortol and Cortolone Analogs: Further reduction of the 20-keto group of the tetrahydro metabolites by 20α- and 20β-hydroxysteroid dehydrogenases would yield cortol and cortolone analogs of this compound.

-

Conjugation and Excretion: The final metabolites are typically conjugated with glucuronic acid or sulfate in the liver to increase their water solubility, facilitating their excretion in urine.

The following diagram illustrates the inferred primary metabolic pathway of this compound.

Quantitative Data

Direct quantitative data for this compound and its metabolites are scarce in the literature. The following tables summarize relevant data for cortisol and related steroids, which can serve as a proxy for estimating the expected ranges and kinetic parameters for this compound.

Table 1: Typical Concentrations of Cortisol and Related Steroids in Human Plasma

| Steroid | Concentration Range (nmol/L) | Notes |

| Cortisol | 140 - 690 (morning) | Diurnal variation is significant. |

| Cortisone | 25 - 75 | Generally lower than cortisol. |

| 11-Deoxycortisol | < 28 | Levels increase in 11β-hydroxylase deficiency. |

| 17-OH Progesterone | 0.6 - 6.0 (follicular phase) | Varies with the menstrual cycle. |

Table 2: Michaelis-Menten Constants (Km) of 11β-HSD Isozymes for Cortisol

| Enzyme | Substrate | Km (µM) | Tissue |

| 11β-HSD1 | Cortisone | 0.3 - 2.1[1] | Liver, Adipose Tissue |

| 11β-HSD2 | Cortisol | 0.01 - 0.05 | Kidney, Placenta |

Experimental Protocols